![molecular formula C9H10N2O3 B3268785 2-[(2-Carbamoylphenyl)amino]acetic acid CAS No. 497066-74-7](/img/structure/B3268785.png)

2-[(2-Carbamoylphenyl)amino]acetic acid

説明

“2-[(2-Carbamoylphenyl)amino]acetic acid” is a chemical compound with the CAS Number: 497066-74-7 . It is a powder in physical form and has a molecular weight of 194.19 . This compound is used for research purposes .

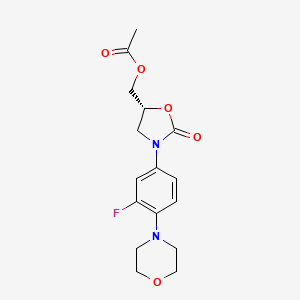

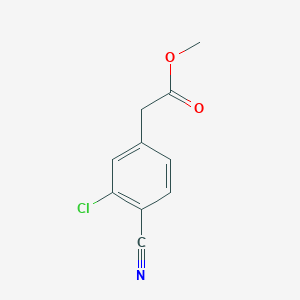

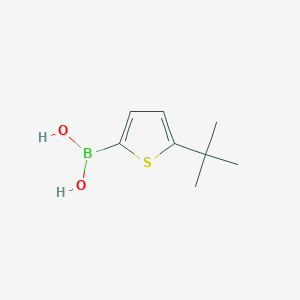

Molecular Structure Analysis

The molecular formula of “this compound” is C9H10N2O3 . The structure includes a carbamoylphenyl group attached to an amino acetic acid group .Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 194.19 . The storage temperature is room temperature . More specific physical and chemical properties such as solubility, boiling point, and melting point are not provided in the sources I found.科学的研究の応用

1. Analysis of 2,4-D Herbicide Toxicity

2,4-dichlorophenoxyacetic acid (2,4-D), structurally similar to 2-[(2-Carbamoylphenyl)amino]acetic acid, is extensively used in agricultural and urban activities for pest control. Research on its toxicology and mutagenicity has shown rapid advancement. A scientometric review aimed at summarizing the development in this field, addressing trends and gaps in research, indicates a focus on occupational risks, neurotoxicity, resistance or tolerance to herbicides, and effects on non-target species, especially aquatic ones. This extensive analysis reveals that future research should probably prioritize molecular biology, especially gene expression, and assessment of exposure in human or other vertebrate bioindicators, alongside pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

2. ACE2: SARS-CoV-2 Receptor and Renin-Angiotensin System Regulator

Angiotensin-converting enzyme 2 (ACE2), possessing a role in amino acid transport, acts as a negative regulator of the renin-angiotensin system and is the receptor for severe acute respiratory syndrome-coronavirus (SARS-CoV) and SARS-CoV-2. The interaction between ACE2 and SARS-CoV-2, linking immunity, inflammation, and cardiovascular disease, highlights the significance of understanding the biochemical pathways involving amino acids like this compound. ACE2's role in heart failure, lung disease, diabetes mellitus, and its control of gut dysbiosis and vascular permeability indicates the therapeutic potential of ACE2-targeted treatments, including recombinant ACE2 and ACE2 gene delivery (Gheblawi et al., 2020).

3. Bacterial Catabolism of Indole-3-acetic Acid

Indole-3-acetic acid (IAA), a growth hormone in plants, can be catabolized or assimilated by bacteria through the iac/iaa gene clusters. These clusters confer upon their bacterial hosts the ability to exploit IAA as a source of carbon, nitrogen, and energy and to interfere with IAA-dependent processes in other organisms. This mini-review outlines the benefits these gene clusters provide to their bacterial hosts and discusses the potential for biotechnological applications and the treatment of pathologies related to IAA excess in plants and humans (Laird, Flores, & Leveau, 2020).

4. TOAC and Studies of Peptides

The paramagnetic amino acid TOAC and its incorporation in peptides have been instrumental in analyzing peptide backbone dynamics and secondary structure. Studies utilizing various spectroscopic techniques and focusing on the interaction of peptides with membranes and proteins highlight the importance of understanding the chemical and conformational aspects of amino acids in peptide research. The growing number of TOAC-related publications suggests increasing future applications in this field (Schreier et al., 2012).

Safety and Hazards

The safety information available indicates that “2-[(2-Carbamoylphenyl)amino]acetic acid” has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” with hazard statements H315, H319, and H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively .

特性

IUPAC Name |

2-(2-carbamoylanilino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-9(14)6-3-1-2-4-7(6)11-5-8(12)13/h1-4,11H,5H2,(H2,10,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGSMLVNMSZEHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

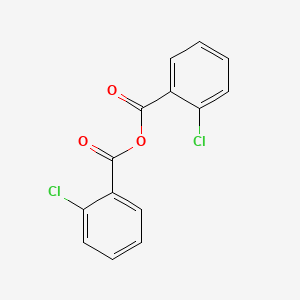

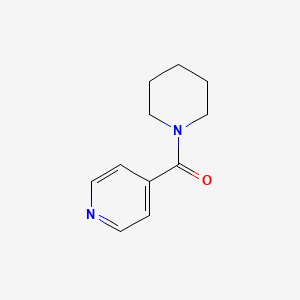

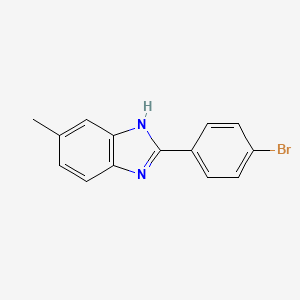

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N4,N4'-dicyclohexyl-N4,N4'-diethyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B3268731.png)